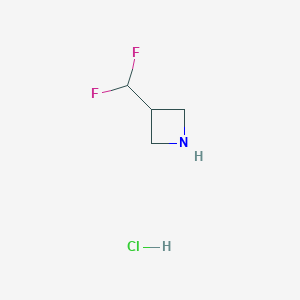

3-(Difluoromethyl)azetidine hydrochloride

CAS No.: 1354792-76-9

Cat. No.: VC2702570

Molecular Formula: C4H8ClF2N

Molecular Weight: 143.56 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1354792-76-9 |

|---|---|

| Molecular Formula | C4H8ClF2N |

| Molecular Weight | 143.56 g/mol |

| IUPAC Name | 3-(difluoromethyl)azetidine;hydrochloride |

| Standard InChI | InChI=1S/C4H7F2N.ClH/c5-4(6)3-1-7-2-3;/h3-4,7H,1-2H2;1H |

| Standard InChI Key | NYMQWAUMUHQGQQ-UHFFFAOYSA-N |

| SMILES | C1C(CN1)C(F)F.Cl |

| Canonical SMILES | C1C(CN1)C(F)F.Cl |

Introduction

Chemical Identity and Structural Characteristics

3-(Difluoromethyl)azetidine hydrochloride is a small heterocyclic compound featuring a four-membered azetidine ring with a difluoromethyl substituent at the 3-position, formulated as the hydrochloride salt. The compound presents several key identifying features that distinguish it in chemical databases and literature.

Basic Identifiers and Properties

| Property | Value |

|---|---|

| Chemical Name | 3-(Difluoromethyl)azetidine hydrochloride |

| CAS Registry Number | 1354792-76-9 |

| Molecular Formula | C₄H₈ClF₂N |

| Molecular Weight | 143.56 g/mol |

| European Community (EC) Number | 855-263-1 |

| SMILES Notation | Cl.FC(F)C1CNC1 |

| InChIKey | NYMQWAUMUHQGQQ-UHFFFAOYSA-N |

| Physical Form | Solid |

| Parent Compound | 3-(Difluoromethyl)azetidine (CID 55299483) |

The compound consists of a four-membered azetidine ring with a difluoromethyl group (-CHF₂) attached at the 3-position, and is isolated as the hydrochloride salt . The azetidine ring provides structural rigidity while the difluoromethyl group introduces unique electronic properties that can significantly influence the compound's behavior in biological systems .

Structural Significance

The four-membered azetidine ring in this compound creates significant ring strain, which contributes to its reactivity. The nitrogen atom in the ring provides a basic center that readily forms the hydrochloride salt. The difluoromethyl group at the 3-position introduces both electronic effects through the electron-withdrawing fluorine atoms and potential hydrogen bonding capabilities through the remaining hydrogen .

Physical and Chemical Properties

Understanding the physical and chemical properties of 3-(Difluoromethyl)azetidine hydrochloride is essential for its proper handling, storage, and application in various research contexts.

Physical Properties

| Property | Description |

|---|---|

| Appearance | White to off-white solid |

| Solubility | Soluble in water, methanol, and other polar solvents |

| Storage Conditions | 4°C, sealed storage, away from moisture |

| Stability | Stable under recommended storage conditions |

| Purity (Commercial) | ≥95% |

The compound exhibits typical salt characteristics, including hygroscopicity and good solubility in polar solvents . The physical form is consistent with ionic compounds, presenting as a crystalline solid under standard conditions.

Chemical Reactivity

The reactivity profile of 3-(Difluoromethyl)azetidine hydrochloride is influenced by:

-

The basic nitrogen in the azetidine ring, which can participate in various nucleophilic reactions

-

The difluoromethyl group, which modifies the electronic distribution in the molecule

-

The salt form, which affects solubility and reactivity in different media

The compound can undergo reactions typical of secondary amines, including alkylation, acylation, and addition reactions. The difluoromethyl group remains relatively stable under most conditions but can be susceptible to strong nucleophiles.

Synthesis Methodologies

Several synthetic approaches have been developed for 3-(Difluoromethyl)azetidine hydrochloride, with variations in starting materials, reaction conditions, and purification techniques.

Traditional Synthetic Routes

The synthesis of 3-(Difluoromethyl)azetidine hydrochloride typically involves either the construction of the azetidine ring followed by difluoromethylation or the incorporation of the difluoromethyl group prior to ring formation .

A generalized synthetic route may involve:

-

Formation of a protected azetidine scaffold

-

Introduction of the difluoromethyl group at the 3-position

-

Deprotection and salt formation with hydrogen chloride

Modern Synthetic Approaches

Recent advances in synthetic methodologies have led to more efficient processes for preparing 3-(Difluoromethyl)azetidine hydrochloride. Patents and literature describe several key approaches:

Ring Formation via Cyclization

One approach involves the reaction of a primary methylamine having suitable bulk-providing substituents with an appropriate propane derivative having leaving groups in the one and three positions. This reaction is conducted in hot organic solvent containing a non-nucleophilic base and water to promote azetidine ring formation .

Functionalization of Preformed Azetidines

Another approach involves the functionalization of existing azetidine derivatives through various transformations:

-

Starting from N-protected azetidin-3-ones

-

Conversion to azetidin-3-ylidene derivatives

-

Incorporation of the difluoromethyl group

Optimization Techniques

Improvements in synthetic efficiency have been achieved through:

-

Catalyst optimization for key transformation steps

-

Solvent selection to enhance reaction rates and selectivity

-

Temperature control to minimize side-product formation

-

Purification techniques tailored to the physicochemical properties of intermediates and final products

Analytical Characterization

Comprehensive analytical characterization of 3-(Difluoromethyl)azetidine hydrochloride is essential for confirming structure, assessing purity, and ensuring batch-to-batch consistency.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Key Signals | Information Obtained |

|---|---|---|

| ¹H NMR | 4.7-4.8 ppm (m, azetidine CH₂) | Ring protons adjacent to nitrogen |

| 3.8-4.0 ppm (m, azetidine CH) | Methine proton at C-3 | |

| 6.1-6.3 ppm (t, CHF₂) | Characteristic difluoromethyl signal with ²J(H,F) coupling | |

| 9.5-10.0 ppm (br s, NH₂⁺) | Protonated amine (salt form) | |

| ¹³C NMR | 50-55 ppm | Azetidine carbon signals |

| 110-120 ppm (t) | Difluoromethyl carbon with ¹J(C,F) coupling | |

| ¹⁹F NMR | -110 to -120 ppm | Difluoromethyl fluorine atoms |

The ¹⁹F NMR spectrum is particularly diagnostic for confirming the presence of the difluoromethyl group, showing characteristic signals that can reveal information about the electronic environment around the fluorine atoms .

Mass Spectrometry

Mass spectrometric analysis of 3-(Difluoromethyl)azetidine hydrochloride typically shows:

-

Molecular ion peak corresponding to [M-Cl]⁺ (m/z 108)

-

Fragmentation patterns involving loss of fluorine atoms

-

Ring-opening fragments typical of azetidine structures

Chromatographic Methods

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly employed for purity assessment and quality control of 3-(Difluoromethyl)azetidine hydrochloride. Typical chromatographic conditions include:

-

Reverse-phase HPLC with UV detection at 210-220 nm

-

Mobile phase compositions of acetonitrile/water with acidic modifiers

-

GC analysis using flame ionization detection (FID) or mass spectrometric detection

Applications in Chemical Research

3-(Difluoromethyl)azetidine hydrochloride has found diverse applications in chemical research, particularly in medicinal chemistry and materials science.

Pharmaceutical Research

The compound serves as a valuable building block in drug discovery programs for several reasons:

-

The four-membered azetidine ring provides structural rigidity, which can enhance binding selectivity to biological targets

-

The difluoromethyl group acts as a bioisostere for various functional groups including hydroxyl and thiol groups

-

The small, compact structure allows for incorporation into drug candidates with favorable pharmacokinetic properties

As a Chemical Intermediate

3-(Difluoromethyl)azetidine hydrochloride functions as a versatile intermediate in organic synthesis:

-

It serves as a precursor for more complex heterocyclic systems

-

The difluoromethyl group provides a handle for further functionalization

-

The azetidine nitrogen can participate in various coupling reactions

Materials Science Applications

Emerging research suggests potential applications in materials science:

-

Components in specialty polymers with unique properties

-

Building blocks for fluorinated organic materials with applications in electronics

-

Precursors for functional materials with specific optical or electronic characteristics

| Hazard Statement | Description | GHS Category |

|---|---|---|

| H302 | Harmful if swallowed | Acute toxicity, oral (Category 4) |

| H315 | Causes skin irritation | Skin corrosion/irritation (Category 2) |

| H319 | Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) |

| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure (Category 3) |

Current Research and Future Perspectives

Research involving 3-(Difluoromethyl)azetidine hydrochloride continues to evolve, with several promising directions emerging.

Recent Research Findings

Recent studies have explored various aspects of 3-(Difluoromethyl)azetidine hydrochloride, including:

-

Improved synthetic methodologies for more efficient production

-

Novel derivatives with enhanced properties for specific applications

-

Structure-activity relationship studies in pharmaceutical contexts

Challenges and Opportunities

Despite progress, several challenges remain in the full utilization of 3-(Difluoromethyl)azetidine hydrochloride:

-

Scaling up synthesis for commercial production

-

Understanding the long-term stability and decomposition pathways

-

Developing more selective functionalization methods for derivative synthesis

| Parameter | Typical Specification |

|---|---|

| Appearance | White to off-white solid |

| Purity | ≥95% |

| Identity | Confirmed by spectroscopic methods |

| Residual Solvents | Within acceptable limits |

| Moisture Content | Controlled |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume